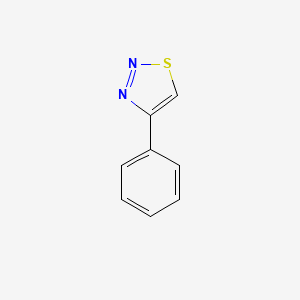

4-Fenil-1,2,3-tiadiazol

Descripción general

Descripción

4-fenil-1,2,3-tiadiazol: es un compuesto heterocíclico con la fórmula química C8H6N2S. Consiste en un anillo de tiadiazol (un anillo de cinco miembros que contiene átomos de azufre y nitrógeno) sustituido con un grupo fenilo. El peso molecular de este compuesto es aproximadamente 162,2 g/mol .

Aplicaciones Científicas De Investigación

El 4-fenil-1,2,3-tiadiazol encuentra aplicaciones en:

Química medicinal: Los investigadores exploran su potencial como andamiaje para el diseño de fármacos debido a su diversa reactividad y actividad biológica .

Estudios biológicos: Se ha investigado por sus interacciones con enzimas y receptores.

Industria: Aunque no se utiliza ampliamente en la industria, su estructura única puede inspirar nuevos materiales o catalizadores.

Mecanismo De Acción

El mecanismo de acción exacto del 4-fenil-1,2,3-tiadiazol depende de su aplicación específica. Puede interactuar con objetivos moleculares, modular vías o exhibir efectos biológicos.

Análisis Bioquímico

Biochemical Properties

4-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant anticancer activities, potentially through interactions with key amino acid residues .

Cellular Effects

The cellular effects of 4-Phenyl-1,2,3-thiadiazole are diverse and depend on the specific cell type. For example, it has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Phenyl-1,2,3-thiadiazole is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 4-Phenyl-1,2,3-thiadiazole prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

The effects of 4-Phenyl-1,2,3-thiadiazole can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been reported that certain derivatives of 1,3,4-thiadiazole demonstrated good anti-proliferative effects after a 48-hour incubation .

Metabolic Pathways

It is known that 1,3,4-thiadiazole derivatives can potentially interact with DNA and RNA, disrupting processes related to DNA replication .

Transport and Distribution

4-Phenyl-1,2,3-thiadiazole is believed to cross cellular membranes easily due to its liposolubility and the mesoionic nature of 1,3,4-thiadiazoles . This allows it to interact with biological targets with distinct affinities .

Subcellular Localization

Given its ability to cross cellular membranes , it is likely that it can be found in various compartments or organelles within the cell.

Métodos De Preparación

Rutas sintéticas:: Existen varias rutas sintéticas para la preparación de 4-fenil-1,2,3-tiadiazol. Un método común implica la ciclación de un derivado de hidrazina apropiado con un isotiocianato de fenilo. La reacción procede a través de la formación de una tiosemicarbazida intermedia, seguida de ciclación para producir el anillo de tiadiazol deseado .

Métodos de producción industrial:: Si bien los métodos de producción a escala industrial no están ampliamente documentados, los laboratorios de investigación a menudo sintetizan este compuesto utilizando las rutas sintéticas mencionadas anteriormente.

Análisis De Reacciones Químicas

Reactividad:: El 4-fenil-1,2,3-tiadiazol puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.

Reducción: La reducción del anillo de tiadiazol puede conducir a la formación de derivados dihidro.

Sustitución: Las reacciones de sustitución en el anillo fenilo son posibles, lo que lleva a varios derivados .

Oxidación: Agentes oxidantes como el peróxido de hidrógeno (HO) o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH) o el borohidruro de sodio (NaBH).

Sustitución: Varios agentes halogenantes (por ejemplo, bromo, cloro) o reactivos de sustitución nucleofílica .

Productos principales:: Los productos principales dependen de las condiciones de reacción específicas. La oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción conduce a derivados dihidro. Las reacciones de sustitución dan como resultado tiadiazoles sustituidos con fenilo.

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNFXRMNNPKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296830 | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-77-6 | |

| Record name | 25445-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

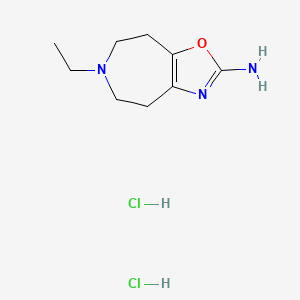

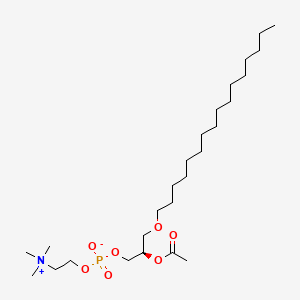

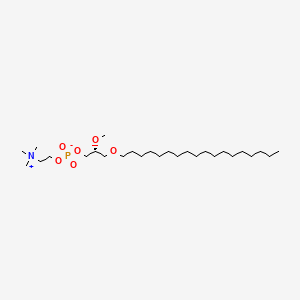

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)